molecular formula C11H11ClN2O B13700947 5-Chloro-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole

5-Chloro-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole

Cat. No.: B13700947
M. Wt: 222.67 g/mol
InChI Key: JZJVWAHSEZBECC-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chloro group, a methoxyphenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole typically involves the reaction of 4-chloronitrobenzene with 3,4-dimethoxyphenylacetonitrile in the presence of a base such as sodium hydroxide in a solvent like 2-propanol . The reaction proceeds under nitrogen flow to yield the desired product along with other by-products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

5-Chloro-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve interactions with proteins involved in signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a chloro group, a methoxyphenyl group, and a methyl group makes it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

5-chloro-3-(2-methoxyphenyl)-1-methylpyrazole

InChI

InChI=1S/C11H11ClN2O/c1-14-11(12)7-9(13-14)8-5-3-4-6-10(8)15-2/h3-7H,1-2H3

InChI Key

JZJVWAHSEZBECC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2OC)Cl

Origin of Product

United States

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